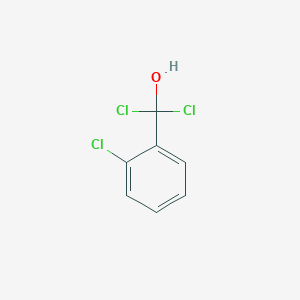
Dichloro-(2-chlorophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-(2-chlorophenyl)methanol is an organic compound with the molecular formula C7H5Cl3O It is a chlorinated derivative of benzyl alcohol, where two chlorine atoms are attached to the methanol carbon and one chlorine atom is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Dichloro-(2-chlorophenyl)methanol can be synthesized through several methods. One common method involves the chlorination of benzyl alcohol in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
化学反应分析
Types of Reactions
Dichloro-(2-chlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloro-(2-chlorophenyl)formaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Dichloro-(2-chlorophenyl)formaldehyde.
Reduction: Less chlorinated benzyl alcohol derivatives.
Substitution: Hydroxyl or amino-substituted benzyl alcohol derivatives.
科学研究应用
Dichloro-(2-chlorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of dichloro-(2-chlorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The presence of chlorine atoms enhances its reactivity and ability to penetrate biological membranes, making it effective in various applications.
相似化合物的比较
Similar Compounds
Dichlorobenzyl alcohol: Similar structure but lacks the additional chlorine atom on the benzene ring.
Trichlorobenzyl alcohol: Contains an additional chlorine atom compared to dichloro-(2-chlorophenyl)methanol.
Chlorobenzyl alcohol: Contains only one chlorine atom on the benzene ring.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and biological properties
属性
分子式 |
C7H5Cl3O |
|---|---|
分子量 |
211.5 g/mol |
IUPAC 名称 |
dichloro-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C7H5Cl3O/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4,11H |
InChI 键 |
DSLITGFWQPXQLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(O)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


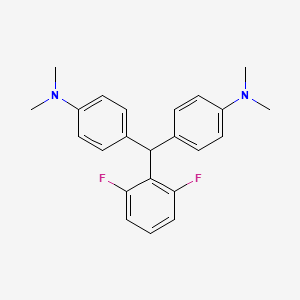
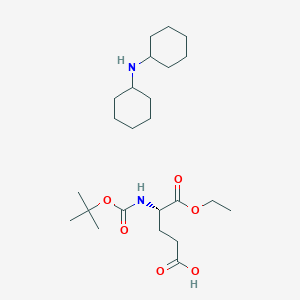
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
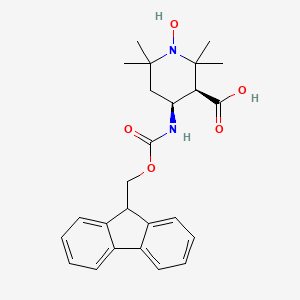
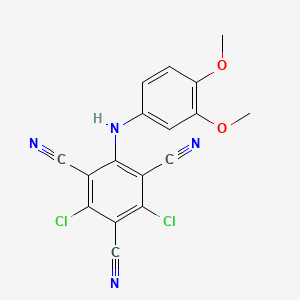
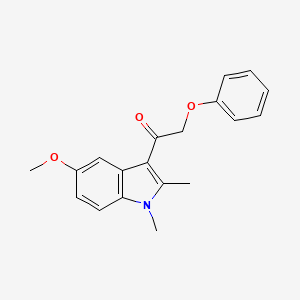
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![N-[1-[(4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphoryl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13821651.png)
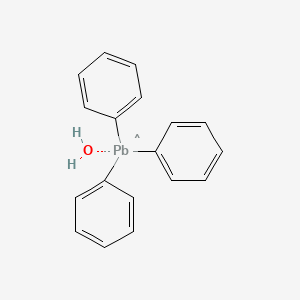
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
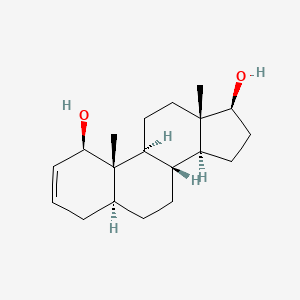
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
